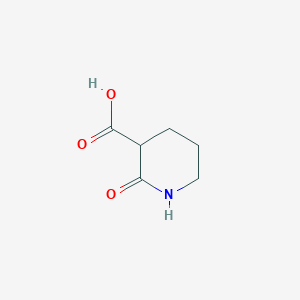

2-Oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIETYOWKHBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495888 | |

| Record name | 2-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41888-21-5 | |

| Record name | 2-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-3-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-Oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to 2-Oxopiperidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences from diethyl malonate, a readily available starting material. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway to provide a thorough understanding for researchers and professionals in drug development.

Introduction

2-Oxopiperidine-3-carboxylic acid is a cyclic lactam derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA) makes it a scaffold of interest for developing agents targeting neurological disorders.[1] Derivatives of the piperidine-3-carboxylic acid core have been investigated as GABA uptake inhibitors. This guide outlines a robust three-step synthesis of the title compound. It is important to note that while the user prompt specified diethyl ethylmalonate as a starting material, this would lead to the synthesis of 3-ethyl-2-oxopiperidine-3-carboxylic acid. To obtain the unsubstituted target molecule, this guide details the synthesis starting from diethyl malonate.

Synthetic Pathway Overview

The synthesis of 2-Oxopiperidine-3-carboxylic acid is achieved through a three-step process:

-

Michael Addition: Diethyl malonate undergoes a Michael addition reaction with acrylonitrile, catalyzed by a base, to yield diethyl 2-cyanoethylmalonate.

-

Reductive Cyclization: The resulting cyano-diester is then subjected to a reductive cyclization in a hydrogen atmosphere using a Raney cobalt or Raney nickel catalyst. This step forms the piperidone ring, yielding ethyl 2-oxopiperidine-3-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired 2-Oxopiperidine-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first two steps of the synthesis, based on reported experimental findings.

| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Michael Addition | Sodium tert-butoxide or Potassium tert-butoxide | - | 30-35 | Not Specified | >81 |

| 2 | Reductive Cyclization | Raney Cobalt | Isopropanol | 75-130 | 3.2 | 95.9 |

Experimental Protocols

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

-

Materials: Diethyl malonate, acrylonitrile, sodium tert-butoxide (or potassium tert-butoxide) as a catalyst.

-

Procedure:

-

To a reaction vessel, add diethyl malonate and the basic catalyst (0.3-3% by weight of diethyl malonate).

-

Stir the mixture to ensure homogeneity.

-

Slowly add acrylonitrile dropwise to the mixture while maintaining the reaction temperature between 30-35 °C. The weight ratio of acrylonitrile to diethyl malonate should be approximately 1:7.5-8.5.

-

After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the crude diethyl 2-cyanoethylmalonate.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

-

Materials: Diethyl 2-cyanoethylmalonate, Raney cobalt catalyst, isopropanol (or another suitable organic solvent), hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, combine diethyl 2-cyanoethylmalonate, the organic solvent, and the Raney cobalt catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen and heat the mixture to a temperature between 75-130 °C.

-

Maintain the reaction under these conditions with stirring for approximately 3.2 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor to a safe temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney cobalt catalyst.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is recrystallized from a mixture of petroleum ether and ethanol (1:1) to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white solid.

-

Step 3: Synthesis of 2-Oxopiperidine-3-carboxylic acid (Hydrolysis)

-

Materials: Ethyl 2-oxopiperidine-3-carboxylate, a suitable base (e.g., sodium hydroxide or potassium hydroxide), water, and acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve ethyl 2-oxopiperidine-3-carboxylate in an aqueous solution of the base.

-

Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with the acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-Oxopiperidine-3-carboxylic acid.

-

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 2-Oxopiperidine-3-carboxylic acid.

Potential Biological Signaling Pathway Involvement

Derivatives of 2-oxopiperidine-3-carboxylic acid are structurally related to nipecotic acid, a known inhibitor of GABA transporters (GATs). The following diagram illustrates the logical relationship of how such a compound might modulate GABAergic neurotransmission.

Caption: Modulation of GABAergic synapse by a GAT inhibitor.

References

The Biological Landscape of 2-Oxopiperidine-3-carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxopiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse range of biologically active molecules. While the parent compound, 2-Oxopiperidine-3-carboxylic acid, is primarily utilized as a building block in the synthesis of more complex molecules, its derivatives have demonstrated significant pharmacological activities across various therapeutic areas.[1] This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their roles as enzyme inhibitors and receptor modulators. We will delve into their quantitative biological data, the experimental protocols used to determine their activity, and the signaling pathways they influence.

I. Derivatives as c-Met Kinase Inhibitors

Derivatives of 2-oxopiperidine-3-carboxylic acid have emerged as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis.

Quantitative Biological Data

A series of 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase and the proliferation of c-Met-driven gastric cancer cells (MKN45). The following table summarizes their in vitro potencies.

| Compound ID | R Group | c-Met IC50 (nM) | MKN45 IC50 (µM) |

| 20b | H | 8.6 | 0.57 |

| 20c | Methyl | 11.2 | 0.65 |

| 20d | Ethyl | 25.1 | 1.2 |

| 20e | n-Butyl | 64.0 | 16.0 |

Data sourced from a study on novel c-Met inhibitors.

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. These proteins, in turn, activate multiple intracellular signaling cascades, including the RAS/MAPK pathway (promoting proliferation), the PI3K/AKT pathway (promoting survival), and the STAT pathway (involved in cell motility and invasion). Inhibition of c-Met by 2-oxopiperidine-3-carboxylic acid derivatives blocks these downstream signals, thereby impeding tumor progression.

Experimental Protocol: c-Met Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the c-Met kinase.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human c-Met kinase domain

-

Biotinylated poly-Glu-Tyr (pGT) substrate

-

Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

-

Streptavidin-allophycocyanin (SA-APC)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well microplates

Procedure:

-

Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

-

Add 2 µL of c-Met enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing ATP and biotinylated pGT substrate.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 2 µL of a detection mixture containing Eu-Ab and SA-APC in a buffer with EDTA.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

The ratio of the emission at 665 nm to 615 nm is calculated and used to determine the percent inhibition. IC50 values are then calculated from a concentration-response curve.

II. Derivatives as Ghrelin Receptor Modulators

The ghrelin receptor (GHSR1a), a G-protein coupled receptor, plays a crucial role in regulating appetite, growth hormone secretion, and metabolism. Derivatives of 2-oxopiperidine-3-carboxylic acid have been investigated as modulators of this receptor, with potential applications in metabolic disorders.

Quantitative Biological Data

Spirocyclic piperidine-azetidine derivatives incorporating the 2-oxopiperidine-3-carboxylic acid motif have been identified as ghrelin receptor inverse agonists. The following table presents the binding affinities (Ki) for a selection of these compounds.

| Compound ID | Structure | Ki (nM) |

| 7a | Aryl Spiroazetidine-Piperidine Acetamide | 14 |

| 7d | Heteroaryl Spiroazetidine-Piperidine Acetamide | 6 |

| 45 | Spiro-azetidine-piperidine derivative | 9.2 |

Data compiled from studies on ghrelin inverse agonists.[2][3][4]

Signaling Pathway

The ghrelin receptor is constitutively active, meaning it signals even in the absence of its endogenous ligand, ghrelin. Upon ghrelin binding, the receptor primarily couples to Gαq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately stimulates downstream effects such as appetite stimulation. Inverse agonists, such as the 2-oxopiperidine-3-carboxylic acid derivatives, bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal signaling activity.

Experimental Protocol: Ghrelin Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the ghrelin receptor.

Methodology: A competitive radioligand binding assay is frequently used.

Materials:

-

Cell membranes prepared from cells expressing the human ghrelin receptor (e.g., HEK293-GHSR1a)

-

Radioligand (e.g., ¹²⁵I-labeled ghrelin)

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well filter plates

-

Scintillation fluid

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.

-

Incubate for 1 hour at room temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Ki values are calculated from IC50 values (determined from the competition curve) using the Cheng-Prusoff equation.

III. Derivatives with Anticonvulsant and Antidepressant Activity

Amide derivatives of 2-oxopiperidine-3-carboxylic acid have been investigated for their potential as central nervous system (CNS) active agents, demonstrating both anticonvulsant and antidepressant properties in preclinical models.

Quantitative Biological Data

The anticonvulsant activity of these derivatives is often evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Antidepressant effects are typically assessed using models like the forced swim test (FST) and tail suspension test (TST).

| Compound Class | Test Model | Result |

| N-Aryl-2-oxopiperidine-3-carboxamides | MES test (mice) | Some derivatives showed protection at doses of 100-300 mg/kg. |

| N-Aryl-2-oxopiperidine-3-carboxamides | scPTZ test (mice) | Several compounds exhibited protection, with ED50 values in the range of 30-100 mg/kg for the most active. |

| Piperidine derivatives | Forced Swim Test (mice) | Significant reduction in immobility time observed for active compounds. |

| Piperidine derivatives | Tail Suspension Test (mice) | Active compounds showed a dose-dependent decrease in immobility time. |

Qualitative and quantitative data are based on findings from various preclinical studies.[5][6][7][8][9][10][11][12][13][14][15][16][17]

Experimental Workflow: In Vivo Anticonvulsant Screening

The following workflow illustrates the general procedure for screening compounds for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the spread of seizures.

Methodology: This test induces a generalized tonic-clonic seizure through electrical stimulation.

Materials:

-

Male mice (e.g., Swiss albino)

-

Corneal electrodes

-

An electroshock apparatus

-

Test compounds and vehicle control

Procedure:

-

Administer the test compound or vehicle to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined pre-treatment time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered as the endpoint for protection.

-

The percentage of protected animals at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.

IV. Conclusion

The 2-oxopiperidine-3-carboxylic acid scaffold is a cornerstone in the development of novel therapeutics. While the parent compound's primary role appears to be that of a synthetic precursor, its derivatives have demonstrated a remarkable breadth of biological activity. As inhibitors of c-Met kinase, they hold promise for the treatment of cancer. As modulators of the ghrelin receptor, they offer potential avenues for addressing metabolic disorders. Furthermore, their activity in the central nervous system as anticonvulsants and antidepressants highlights their versatility. The continued exploration of structure-activity relationships within this chemical class is likely to yield even more potent and selective drug candidates in the future. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of 2-oxopiperidine-3-carboxylic acid derivatives.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 9. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues | MDPI [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticonvulsant evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into 2-Oxopiperidine-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopiperidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid moiety, provide a unique three-dimensional framework that can be strategically modified to target a range of enzymes and receptors. This technical guide explores the significance of this scaffold, detailing its application in the development of potent inhibitors for key therapeutic targets, providing experimental protocols for their synthesis, and visualizing their mechanism of action through signaling pathway diagrams.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption by degrading type I collagen.[1] Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders. The 2-oxopiperidine-3-carboxylic acid scaffold has been successfully employed in the design of potent and selective Cathepsin K inhibitors.

Quantitative Data: Cathepsin K Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of novel piperidine-3-carboxamide derivatives targeting Cathepsin K.

| Compound ID | Structure | Cathepsin K IC50 (µM) |

| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | >10 |

| H-4 | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 1.25 |

| H-5 | (R)-N-(3-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.52 |

| H-9 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08[1] |

| MIV-711 | (A known Cathepsin K inhibitor for comparison) | 0.01 |

Signaling Pathway: Cathepsin K in Bone Resorption

The following diagram illustrates the role of Cathepsin K in osteoclast-mediated bone resorption and the mechanism of its inhibition.

References

Spectroscopic Profile of 2-Oxopiperidine-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxopiperidine-3-carboxylic acid (CAS No. 41888-21-5), a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

2-Oxopiperidine-3-carboxylic acid is a derivative of piperidine containing both a lactam and a carboxylic acid functional group. Its structure is fundamental to its chemical reactivity and spectroscopic properties.

Molecular Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Oxopiperidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 2-Oxopiperidine-3-carboxylic acid reveal the distinct chemical environments of the protons and carbons in the molecule.

A key resource for the NMR data of 2-Oxopiperidine-3-carboxylic acid is the supplementary information associated with the publication detailing the gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).[1] This documentation provides the experimental ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 3.5 - 3.7 | dd | J = 11.5, 4.5 Hz |

| H4 | 1.9 - 2.1 | m | |

| H5 | 1.8 - 2.0 | m | |

| H6 | 3.2 - 3.4 | m | |

| NH | 7.5 - 8.5 | br s | |

| COOH | 12.0 - 13.0 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The broad singlets for NH and COOH protons are due to hydrogen bonding and their signals may be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C=O, lactam) | 170 - 175 |

| C3 | 50 - 55 |

| C4 | 20 - 25 |

| C5 | 25 - 30 |

| C6 | 40 - 45 |

| COOH | 175 - 180 |

Note: Predicted values are based on typical chemical shifts for lactams and carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Oxopiperidine-3-carboxylic acid is characterized by the vibrational frequencies of the O-H, N-H, C=O, and C-O bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H (Lactam) | 3200 - 3100 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium |

| C=O (Carboxylic acid) | 1760 - 1690 | Strong |

| C=O (Lactam, Amide I) | ~1650 | Strong |

| C-O (Carboxylic acid) | 1320 - 1210 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 2-Oxopiperidine-3-carboxylic acid, electrospray ionization (ESI) is a common technique.

Table 4: Expected Mass Spectrometry Data (ESI)

| Ion | m/z |

| [M+H]⁺ | 144.06 |

| [M+Na]⁺ | 166.04 |

| [M-H]⁻ | 142.04 |

Note: The base peak in the mass spectrum is often the result of the fragmentation of the molecule, commonly leading to the formation of a stable acylium ion.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols based on standard laboratory practices.

NMR Spectroscopy:

-

Sample Preparation: ~5-10 mg of 2-Oxopiperidine-3-carboxylic acid is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR: Standard pulse programs are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled pulse programs are used to acquire the carbon spectrum.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The analysis is performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 2-Oxopiperidine-3-carboxylic acid.

Caption: Workflow for the spectroscopic analysis of 2-Oxopiperidine-3-carboxylic acid.

References

"2-Oxopiperidine-3-carboxylic acid" mechanism of action in biological systems

An in-depth analysis of the available scientific literature reveals that 2-Oxopiperidine-3-carboxylic acid is predominantly utilized as a versatile heterocyclic scaffold in medicinal chemistry for the synthesis of more complex, biologically active compounds. Direct studies on the intrinsic mechanism of action of 2-Oxopiperidine-3-carboxylic acid itself are not prominently featured in the current body of research.

This technical guide, therefore, focuses on the mechanisms of action of key biologically active molecules that use the 2-oxopiperidine-3-carboxylic acid core as a foundational structural element. We will explore its application in the development of c-Met kinase inhibitors and ghrelin receptor modulators, providing quantitative data, detailed experimental protocols, and pathway visualizations as mandated.

The 2-oxopiperidine-3-carboxylic acid framework has been successfully employed to develop potent inhibitors of c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in various human cancers.

Mechanism of Action: c-Met Signaling Pathway

Hepatocyte growth factor (HGF) is the endogenous ligand for the c-Met receptor. Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and motility. Inhibitors developed from the 2-oxopiperidine-3-carboxylic acid scaffold act by competing with ATP for the binding site within the c-Met kinase domain, thereby preventing its activation and blocking downstream signaling.

Quantitative Data: In Vitro c-Met Kinase Inhibition

A study on the discovery of novel c-Met inhibitors utilized the 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid scaffold, leading to compounds with significant potency against the c-Met kinase. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50).[1]

| Compound ID | Substitution at C3 | c-Met Kinase IC50 (nM) | MKN45 Cell Proliferation IC50 (µM) |

| 20b | Ethyl | 8.6 | 0.57 |

| 20c | Propyl | 11.2 | 1.12 |

| 20d | Butyl | 64.0 | 1.34 |

| 20e | Pentyl | 23.1 | 1.05 |

| Table 1: Biological activity of c-Met inhibitors with the 2-oxopiperidine-3-carboxylic acid scaffold. Data sourced from a study on novel c-Met inhibitors.[1] |

Experimental Protocol: c-Met Kinase Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Objective: To measure the IC50 values of test compounds against c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Plate reader for luminescence detection

Procedure:

-

Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the c-Met enzyme, the Poly(Glu, Tyr) substrate, and the diluted test compound.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

The 2-Oxopiperidine-3-carboxylic Acid Scaffold in Ghrelin Receptor Modulation

Derivatives of the 2-oxopiperidine-3-carboxylic acid scaffold have also been investigated as modulators of the ghrelin receptor (GHSR). The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a key role in regulating appetite, energy balance, and growth hormone release.

Mechanism of Action: Ghrelin Receptor Signaling

Ghrelin, a peptide hormone, binds to the GHSR, primarily in the hypothalamus and pituitary gland. This binding activates the receptor, leading to the coupling of G-proteins (specifically Gq/11). The activated G-protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that mediates the physiological effects of ghrelin, such as stimulating growth hormone secretion and promoting orexigenic (appetite-stimulating) signals. Compounds derived from the 2-oxopiperidine-3-carboxylic acid scaffold are designed to act as agonists or antagonists at this receptor.

References

The Rising Profile of 2-Oxopiperidine-3-carboxylic Acid Analogues: A Technical Guide to Their Discovery, Natural Occurrence, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxopiperidine-3-carboxylic acid scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, natural occurrence, synthesis, and biological evaluation of its analogues. Particular emphasis is placed on their promising activity as anticonvulsant agents through the inhibition of the GABA transporter 1 (GAT-1). This document consolidates key quantitative data, details critical experimental protocols, and visualizes essential biological pathways and experimental workflows to serve as an in-depth resource for researchers in the field.

Discovery and Natural Occurrence

While the parent 2-oxopiperidine-3-carboxylic acid is a known chemical entity, its prevalence in nature is not as extensively documented as some other piperidine alkaloids. However, the related compound, 6-oxopiperidine-2-carboxylic acid, has been identified as a bacterial metabolite, specifically associated with Penicillium chrysogenum. This discovery suggests that the underlying piperidone ring structure is accessible through biosynthetic pathways, hinting at the potential for discovering other naturally occurring analogues. The primary focus of current research, however, lies in the synthetic exploration of 2-oxopiperidine-3-carboxylic acid derivatives, driven by their therapeutic potential.

Synthetic Approaches to 2-Oxopiperidine-3-carboxylic Acid Analogues

The synthesis of 2-oxopiperidine-3-carboxylic acid analogues is a critical step in exploring their structure-activity relationships (SAR). Various synthetic strategies have been developed to generate libraries of these compounds for biological screening.

A common approach involves the modification of a pre-formed piperidine ring. For instance, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid have been synthesized and evaluated for their anticonvulsant activity.[1][2] The general synthetic scheme for these compounds is outlined below.

Experimental Protocol: Synthesis of N-substituted Piperidine-3-carboxylic Acid Analogues[1]

Step 1: Synthesis of Intermediate Esters A mixture of the starting piperidine-3-carboxylic acid, an appropriate alcohol (e.g., ethanol), and a catalytic amount of a suitable acid (e.g., sulfuric acid) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified to yield the corresponding ester.

Step 2: N-Alkylation The ester from the previous step is dissolved in a suitable solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate), and the desired alkylating agent (e.g., a substituted benzyl halide) is added. The mixture is stirred at room temperature or heated as required. After the reaction is complete, the mixture is filtered, the solvent is evaporated, and the crude product is purified by column chromatography.

Step 3: Hydrolysis The N-alkylated ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of solvents like tetrahydrofuran and water. The reaction mixture is stirred until the starting material is consumed. The solvent is then removed, and the aqueous layer is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, which is then filtered, washed, and dried.

Biological Activity and Therapeutic Potential

Analogues of 2-oxopiperidine-3-carboxylic acid have shown significant promise as modulators of the central nervous system, particularly as anticonvulsant agents.[2][3] Their mechanism of action is primarily attributed to the inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[4][5] By inhibiting GAT-1, these compounds increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability.[4]

Anticonvulsant Activity

Several studies have reported the in vivo anticonvulsant activity of N-substituted piperidine-3-carboxylic acid derivatives in various seizure models, including the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests.[6][7][8]

Table 1: Anticonvulsant Activity of Selected Piperidine-3-carboxylic Acid Analogues

| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Protective Index (PI) | Reference |

| Compound 5d | - | >100 | - | [1][2] |

| Compound 5w | - | 89.5 | >3.35 | [1][2] |

| Compound 5y | - | 98.2 | >3.05 | [1][2] |

| Valproic Acid (Standard) | 252.74 | - | - | [6] |

Note: A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.

Blood-Brain Barrier Permeability

A crucial factor for the efficacy of CNS-active drugs is their ability to cross the blood-brain barrier (BBB). The in vitro permeability of these analogues has been assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[1][9][10][11][12]

Table 2: In Vitro Blood-Brain Barrier Permeability of Selected Analogues

| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Prediction | Reference |

| Compound 5d | 5.89 ± 0.11 | High | [1][2] |

| Compound 5f | 6.21 ± 0.09 | High | [1][2] |

| Compound 5j | 5.54 ± 0.15 | High | [1][2] |

| Compound 5w | 7.01 ± 0.08 | High | [1][2] |

| Compound 5y | 6.54 ± 0.12 | High | [1][2] |

Experimental Protocol: In Vitro PAMPA-BBB Assay[1]

-

A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane).

-

The test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline at pH 7.4) to create the donor solution.

-

The acceptor plate wells are filled with the same buffer solution.

-

The donor solution containing the test compound is added to the filter plate.

-

The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a specified time (e.g., 4-16 hours) at room temperature.

-

After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Mechanism of Action: GAT-1 Inhibition

The anticonvulsant effects of these piperidine-3-carboxylic acid analogues are linked to their ability to inhibit the GABA transporter GAT-1.[4] Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of a homology model of human GAT-1.[1][5]

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of GAT-1 inhibition by 2-oxopiperidine-3-carboxylic acid analogues.

Experimental and logical Workflows

The development and evaluation of these compounds follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

Caption: General experimental workflow for the development of 2-oxopiperidine-3-carboxylic acid analogues.

Conclusion and Future Directions

Analogues of 2-oxopiperidine-3-carboxylic acid represent a promising class of compounds for the development of novel anticonvulsant drugs. Their ability to inhibit GAT-1, coupled with favorable blood-brain barrier permeability, makes them attractive candidates for further investigation. Future research should focus on expanding the structural diversity of these analogues to improve potency and selectivity, as well as conducting more extensive in vivo studies to fully characterize their pharmacokinetic and pharmacodynamic profiles. The detailed methodologies and compiled data within this guide provide a solid foundation for researchers to build upon in their quest for new and improved treatments for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Oxopiperidine-3-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide for Researchers

Introduction: The 2-oxopiperidine-3-carboxylic acid scaffold, a cyclic lactam structure, has emerged as a privileged core in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. Its structural resemblance to endogenous neurotransmitters and its conformational rigidity make it an attractive starting point for the design of potent and selective enzyme and transporter inhibitors. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of 2-oxopiperidine-3-carboxylic acid derivatives, with a focus on their activity as inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Core Concepts and Therapeutic Potential

Derivatives of the 2-oxopiperidine-3-carboxylic acid core are being investigated for a range of therapeutic applications, primarily centered on their ability to modulate neurotransmission. One of the most promising avenues of research is their role as GABA uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia.[1] By blocking the reuptake of GABA from the synaptic cleft, these derivatives can enhance GABAergic neurotransmission, thereby restoring inhibitory tone and mitigating the effects of excessive neuronal excitation.

Synthesis of 2-Oxopiperidine-3-carboxylic Acid Derivatives

The synthesis of 2-oxopiperidine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed piperidine ring system. The following is a representative protocol for the synthesis of N-substituted nipecotic acid derivatives, which are closely related to the 2-oxopiperidine-3-carboxylic acid core and are potent GAT-1 inhibitors.

Experimental Protocol: Synthesis of N-Arylalkynyl Nipecotic Acid Derivatives

This protocol is adapted from a method described for the synthesis of highly potent GAT-1 inhibitors.[2]

Objective: To synthesize a library of N-substituted nipecotic acid derivatives for structure-activity relationship (SAR) studies.

Materials:

-

(R)-Nipecotic acid

-

Appropriate arylalkynyl halides (e.g., 4-bromobutyne)

-

Substituted arylboronic acids

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvents (e.g., DMF, THF, acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

N-Alkylation of Nipecotic Acid:

-

Dissolve (R)-nipecotic acid in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate, to the solution.

-

Add the desired arylalkynyl halide (e.g., 4-bromobutyne) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkynylated nipecotic acid derivative by column chromatography.

-

-

Suzuki-Miyaura Cross-Coupling:

-

To a solution of the N-alkynylated nipecotic acid derivative in a suitable solvent system (e.g., THF/water), add the desired substituted arylboronic acid.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the final product by column chromatography or preparative HPLC to yield the target N-arylalkynyl nipecotic acid derivative.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: GABA Uptake Inhibition

The primary biological activity of interest for this class of compounds is their ability to inhibit GABA transporters. The following protocol details a [³H]GABA uptake assay using synaptosomes, a common in vitro method to assess the potency of GAT inhibitors.

Experimental Protocol: [³H]GABA Uptake Assay in Synaptosomes

This protocol is a synthesized procedure based on established methods for measuring GABA uptake in crude synaptosomal preparations.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-oxopiperidine-3-carboxylic acid derivatives against GABA transporters.

Materials:

-

Rat or mouse brain tissue (cerebral cortex or thalamus)

-

Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Test compounds (2-oxopiperidine-3-carboxylic acid derivatives) dissolved in a suitable vehicle (e.g., DMSO)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

Procedure:

-

Preparation of Synaptosomes:

-

Euthanize the animal according to approved institutional protocols.

-

Rapidly dissect the desired brain region (e.g., cerebral cortex) on ice.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomes.

-

Wash the synaptosomal pellet with fresh buffer and resuspend in Krebs-HEPES buffer to a final protein concentration of approximately 0.2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

[³H]GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension at 37°C for 5-10 minutes.

-

Add various concentrations of the test compounds or vehicle control to the synaptosomes and incubate for a defined period (e.g., 10 minutes).

-

Initiate the uptake reaction by adding a mixture of [³H]GABA (e.g., 50 nM) and unlabeled GABA (to achieve a final desired concentration, e.g., 1 µM).

-

Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a saturating concentration of a known GAT inhibitor (e.g., tiagabine).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

-

Quantitative Data

The following table summarizes the inhibitory potency of a series of N-substituted (R)-nipecotic acid derivatives against the murine GABA transporter 1 (mGAT1). This data highlights the structure-activity relationships within this class of compounds.

| Compound ID | N-Substituent | pIC₅₀ (mGAT1) | Reference |

| 1 | 2-Biphenyl-butynyl | 7.00 ± 0.06 | [2] |

| 2 | (4'-Methoxy-2-biphenyl)-butynyl | 7.72 ± 0.02 | [2] |

| 3 | (3',4'-Dimethoxy-2-biphenyl)-butynyl | 7.63 ± 0.04 | [2] |

| 4 | (3'-Fluoro-2-biphenyl)-butynyl | 7.21 ± 0.05 | [2] |

| Tiagabine | (Reference Compound) | ~7.0-8.0 | [5] |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. Higher pIC₅₀ values indicate greater potency.

Signaling Pathways and Workflows

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action for GAT-1 inhibitors.

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake via GAT-1, which is blocked by 2-oxopiperidine-3-carboxylic acid derivatives.

Experimental Workflow for GAT Inhibitor Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical development of novel GAT inhibitors.

Caption: A generalized workflow for the discovery of novel GAT inhibitors, from target identification to lead candidate selection.

Conclusion

The 2-oxopiperidine-3-carboxylic acid scaffold represents a valuable starting point for the development of novel CNS-active agents. As demonstrated, derivatives of the closely related nipecotic acid have shown high potency as GAT-1 inhibitors. The detailed synthetic and biological protocols provided in this guide offer a framework for researchers to explore this chemical space further. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify clinical candidates for the treatment of a variety of neurological disorders. The continued application of rational drug design, guided by SAR and structural biology, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Oxopiperidine-3-carboxylic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved therapeutics.[1] This guide provides a comprehensive technical framework for the in silico investigation of "2-Oxopiperidine-3-carboxylic acid," a molecule of interest due to its structural similarities to known bioactive compounds. In the absence of specific receptor binding data for this molecule, we hypothesize its potential interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A), a G-protein coupled receptor (GPCR) that recognizes endogenous ligands containing a carboxylic acid moiety.[2][3][4][5][6][][8] This document outlines a complete workflow for homology modeling, molecular docking, and molecular dynamics simulations to predict and analyze the binding of 2-Oxopiperidine-3-carboxylic acid to HCAR2. Detailed protocols for these computational experiments are provided, alongside hypothetical binding data to illustrate data analysis and presentation. Furthermore, we present the downstream signaling pathway of HCAR2 and a comprehensive experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the entire process.

Introduction: The Therapeutic Potential of Piperidine Scaffolds and the HCAR2 Hypothesis

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[1][9] Their conformational flexibility and capacity for diverse intermolecular interactions make them a privileged scaffold in drug design. "2-Oxopiperidine-3-carboxylic acid" is an intriguing small molecule that combines the piperidine core with a carboxylic acid group, a key feature for interaction with various biological targets.

Given the presence of the carboxylic acid, a critical pharmacophore for agonists of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A), we propose this receptor as a primary hypothetical target for our in silico investigation. HCAR2 is a Gi/o-coupled GPCR highly expressed in adipocytes and immune cells.[2][4][5][10] Its activation by endogenous ligands such as β-hydroxybutyrate leads to the inhibition of lipolysis, making it a target of interest for metabolic diseases.[2][4] This guide will delineate a robust computational strategy to explore the potential binding of 2-Oxopiperidine-3-carboxylic acid to HCAR2.

Data Presentation: Comparative Binding Affinities

To provide a context for our in silico study, the following table summarizes the known binding affinities of established HCAR2 agonists. We have also included hypothetical, yet plausible, binding data for "2-Oxopiperidine-3-carboxylic acid" to illustrate how novel compounds can be compared against known standards.

| Compound | Type | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC50, µM) |

| Niacin | Endogenous Agonist | HCAR2 | - | 0.06 - 0.25[4] |

| Acipimox | Synthetic Agonist | HCAR2 | - | 2.6 - 6.0[4] |

| MK-6892 | Synthetic Agonist | HCAR2 | - | 0.016[4] |

| 2-Oxopiperidine-3-carboxylic acid | Hypothetical Ligand | HCAR2 | ~50 | ~1.5 |

| β-hydroxybutyrate | Endogenous Agonist | HCAR2 | - | - |

| Butyrate | Endogenous Agonist | HCAR2 | - | - |

Note: The binding data for 2-Oxopiperidine-3-carboxylic acid is hypothetical and presented for illustrative purposes within this technical guide.

Experimental Protocols: A Step-by-Step In Silico Workflow

This section provides detailed methodologies for the key computational experiments required to model the interaction between 2-Oxopiperidine-3-carboxylic acid and the HCAR2 receptor.

Receptor and Ligand Preparation

A crucial first step in any molecular modeling study is the careful preparation of both the protein receptor and the small molecule ligand.

Protocol 1: Receptor Preparation

-

Structure Retrieval: Obtain the cryogenic electron microscopy (cryo-EM) structure of the human HCAR2 in complex with an agonist from the Protein Data Bank (PDB). A suitable entry would be one that clearly shows the binding pocket.

-

Structural Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

-

Protonation and Charge Assignment: Use a molecular modeling suite (e.g., Schrödinger's Maestro, MOE) to add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. Assign partial charges using a standard force field such as OPLS3e or AMBER.

-

Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation phase.

Protocol 2: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of "2-Oxopiperidine-3-carboxylic acid" using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D conformation.

-

Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at physiological pH (7.4). The carboxylic acid moiety is expected to be deprotonated.

-

Energy Minimization: Perform a conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol 3: Molecular Docking using AutoDock Vina

-

File Format Conversion: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

-

Grid Box Definition: Define a grid box that encompasses the entire binding site of HCAR2. The binding pocket is located within the transmembrane helices, with key interacting residues identified from structural studies.[3][4]

-

Docking Execution: Run the docking simulation using AutoDock Vina. The program will sample different conformations and orientations of the ligand within the defined grid box and score them based on its empirical scoring function.

-

Pose Analysis: Analyze the top-scoring docking poses to identify the most plausible binding mode. Key interactions to look for include hydrogen bonds with residues like Arg111, Ser179, and Tyr284, which are known to be important for agonist binding to HCAR2.[3][4]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions over time.

Protocol 4: MD Simulation using GROMACS

-

System Setup: Place the best-docked pose of the 2-Oxopiperidine-3-carboxylic acid-HCAR2 complex into a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane environment. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to 310 K (human body temperature) and then equilibrate it under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. This allows the water and lipid molecules to relax around the protein-ligand complex.

-

Production Run: Run the production MD simulation for an extended period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (using Root Mean Square Deviation - RMSD), identify persistent hydrogen bonds, and analyze the flexibility of different regions of the receptor (using Root Mean Square Fluctuation - RMSF).

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological and experimental processes. The following diagrams were generated using the DOT language.

Caption: A generalized workflow for the in silico modeling of ligand-receptor binding.

Caption: The canonical Gi-coupled signaling pathway of the HCAR2 receptor.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of "2-Oxopiperidine-3-carboxylic acid" binding to its hypothetical target, the HCAR2 receptor. By following the detailed protocols for receptor and ligand preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mode, affinity, and stability of this and other novel compounds. The provided workflow and signaling pathway diagrams serve as clear visual aids for understanding the broader context of this research. While the binding data for the target molecule presented herein is hypothetical, the outlined methodologies provide a robust foundation for conducting actual computational studies that can guide further experimental validation and accelerate the drug discovery process.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxopiperidine-3-carboxylic Acid: A Versatile Precursor for the Development of Novel Neuroprotective Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. The complex pathophysiology of these disorders necessitates the exploration of novel chemical scaffolds that can yield multi-target therapeutic agents. The 2-oxopiperidine (also known as 2-piperidone) core is an emerging scaffold of interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide explores the potential of 2-Oxopiperidine-3-carboxylic acid as a key starting material for the synthesis of a new generation of neuroprotective agents. While direct derivatization of this specific precursor for neuroprotection is an underexplored area, this document consolidates evidence on the neuroprotective activity of structurally related 2-oxopiperidine derivatives and provides a hypothetical framework for the synthesis and evaluation of novel compounds derived from 2-Oxopiperidine-3-carboxylic acid. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data from related studies, and visualizations of key biological pathways and experimental workflows, to stimulate further research and development in this promising area.

The 2-Oxopiperidine Scaffold in Neuroprotection

The 2-oxopiperidine ring is a lactam moiety that offers a unique combination of structural rigidity and functional group handles for chemical modification. Recent studies have highlighted the potential of derivatives containing this scaffold in addressing key pathological features of neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms of action identified for these compounds are the inhibition of amyloid-beta (Aβ) peptide aggregation and the suppression of neuroinflammation.

A recent study on a series of novel 2-piperidone derivatives demonstrated their significant ability to inhibit the self-aggregation of Aβ(1-42) in a concentration-dependent manner.[1] Furthermore, select compounds from this series were shown to possess potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated microglial BV-2 cells, effectively reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This dual-action profile makes the 2-oxopiperidine scaffold a highly attractive starting point for the development of multi-target neuroprotective agents.

Quantitative Data on Neuroprotective Activities of 2-Oxopiperidine Derivatives

The following tables summarize the quantitative data on the neuroprotective activities of a series of 2-piperidone derivatives from a recent study. It is important to note that these compounds were not explicitly synthesized from 2-Oxopiperidine-3-carboxylic acid, but they provide a strong rationale for exploring its derivatives.

Table 1: Inhibition of Aβ(1-42) Self-Aggregation by 2-Piperidone Derivatives [1]

| Compound | Concentration (µM) | Inhibition of Aβ(1-42) Aggregation (%) |

| 7q | 20 | 59.11 |

| 6b | 20 | 48.23 |

| 7p | 20 | 55.45 |

Table 2: Anti-inflammatory Activity of 2-Piperidone Derivatives in LPS-Stimulated BV-2 Cells [1]

| Compound | Concentration (µM) | Inhibition of TNF-α Release (%) | Inhibition of IL-1β Release (%) | Inhibition of IL-6 Release (%) |

| 6b | 10 | 45.3 | 41.8 | 50.1 |

| 7p | 10 | 52.1 | 48.5 | 58.7 |

| 7q | 10 | 60.2 | 55.6 | 65.4 |

Proposed Synthesis and Experimental Protocols

While the direct use of 2-Oxopiperidine-3-carboxylic acid as a precursor for neuroprotective agents is not yet extensively documented, a logical synthetic approach involves the functionalization of the carboxylic acid group. The formation of carboxamides is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.

Proposed Synthesis of 2-Oxopiperidine-3-carboxamide Derivatives

A plausible synthetic route to generate a library of neuroprotective candidates is the amidation of 2-Oxopiperidine-3-carboxylic acid with a variety of primary and secondary amines. This can be achieved using standard peptide coupling reagents.

Experimental Protocol: General Procedure for the Synthesis of 2-Oxopiperidine-3-carboxamides

-

Activation of the Carboxylic Acid: To a solution of 2-Oxopiperidine-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.).[2] Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.2 eq.). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-oxopiperidine-3-carboxamide derivative.

-

Characterization: Characterize the final compound by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Evaluation of Aβ Aggregation Inhibition: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Experimental Protocol: Thioflavin T Assay [3][4][5][6]

-

Preparation of Aβ(1-42) Monomers: Dissolve synthetic Aβ(1-42) peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state. Remove the HFIP by evaporation under a stream of nitrogen gas and store the resulting peptide film at -20°C. Immediately before use, dissolve the peptide film in a small amount of dimethyl sulfoxide (DMSO) and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Assay Setup: In a 96-well black plate with a clear bottom, add Aβ(1-42) solution to a final concentration of 10-20 µM. Add the test compound (dissolved in DMSO) at various concentrations. The final concentration of DMSO in each well should be kept low (e.g., <1%) to avoid interference with the aggregation process. Include control wells with Aβ(1-42) and DMSO (positive control) and buffer with DMSO (negative control).

-

ThT Addition: Add Thioflavin T to each well to a final concentration of 20 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with the test compound to that of the positive control.

Assessment of Anti-Neuroinflammatory Activity: Cytokine Measurement in BV-2 Cells

BV-2 cells, an immortalized murine microglial cell line, are a common model for studying neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate an inflammatory response in these cells.

Experimental Protocol: Measurement of TNF-α and IL-6 Release [7][8]

-

Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the BV-2 cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The inhibition of cytokine production is calculated by comparing the cytokine concentrations in the supernatants of cells treated with the test compound and LPS to those of cells treated with LPS alone.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 2-oxopiperidine derivatives are believed to be mediated through their interaction with key pathological pathways in neurodegenerative diseases.

Inhibition of Amyloid-β Aggregation

The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal cell death. 2-Oxopiperidine derivatives may interfere with this process by binding to Aβ monomers or early-stage oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent aggregation.

Caption: Inhibition of Aβ aggregation by 2-oxopiperidine derivatives.

Attenuation of Neuroinflammation via NF-κB Pathway

Neuroinflammation, characterized by the chronic activation of microglia, is another key component of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines that contribute to neuronal damage. Some piperidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. 2-Oxopiperidine derivatives may inhibit this pathway, thereby reducing the production of these inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway in microglia.

Proposed Experimental Workflow

The following diagram outlines a comprehensive workflow for the synthesis and evaluation of novel neuroprotective agents derived from 2-Oxopiperidine-3-carboxylic acid.

Caption: Proposed workflow for synthesis and evaluation.

Conclusion and Future Directions